methyl 2-(1H-indol-1-yl)acetate
Overview
Description
Methyl 2-(1H-indol-1-yl)acetate is a compound that can be associated with a variety of chemical reactions and possesses interesting properties due to its indole core. Indole derivatives are known for their biological activity and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the reaction of indole with ethyl bromocyanoacetate in the presence of benzothiazole derivatives can lead to novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, which are confirmed by spectroscopic methods . Additionally, indole derivatives can be synthesized by condensation reactions, as seen with the formation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . Another approach involves the sequential reaction of amino acid methyl esters with indole-2-ylmethyl acetates to produce 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones .
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using various spectroscopic techniques. For example, the structures of novel compounds synthesized from indole derivatives are confirmed by 1H-NMR, 13C-NMR, infrared, elemental analyses, and mass spectroscopy . The crystal structure of related compounds, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, can also be determined, providing insight into the molecular conformation and potential reactivity .
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions. Regioselective addition of aromatic amines to the α-position of the activated exocyclic C=C bond of indole-derived acetates has been observed, leading to the formation of 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates . This demonstrates the reactivity of the indole moiety and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents on the indole ring can significantly affect properties such as solubility, melting point, and reactivity. The antioxidant activity of indole derivatives, for example, can be considerable, with some compounds showing remarkable activity at low concentrations due to the presence of halogens on the phenyl ring . These properties are essential for the development of new antioxidant agents and other pharmaceutical applications.
Scientific Research Applications
Novel Oxidations and Functionalizations
- Methyl 2-(1H-indol-1-yl)acetate derivatives have been studied for novel oxidation reactions. For instance, Morales-Ríos et al. (1993) explored the oxidation versus nitration of indole derivatives, leading to functionalized 2-hydroxyindolenines, a unique class of compounds with potential applications in synthetic chemistry (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).
Regioselective Additions and Syntheses
- Research by Koz’minykh et al. (2006) demonstrated regioselective addition of aromatic amines to 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, leading to the formation of methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates. This study highlights the chemical versatility of indole derivatives in organic synthesis (Koz’minykh et al., 2006).
Corrosion Inhibition Applications
- Missoum et al. (2013) synthesized derivatives of methyl 2-(1H-indol-1-yl)acetate and evaluated their effectiveness as corrosion inhibitors for C38 steel in hydrochloric acid. Their findings suggest potential industrial applications for these compounds in protecting metals against corrosion (Missoum et al., 2013).
Biological Activity and Synthesis
- Muralikrishna et al. (2014) focused on synthesizing and characterizing compounds derived from 1H-indol-1-yl acetate, demonstrating their antimicrobial activities. Such studies underscore the relevance of these compounds in the development of new pharmaceuticals (Muralikrishna et al., 2014).
Future Directions
properties
IUPAC Name |
methyl 2-indol-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWMODFYWAQRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359507 | |
Record name | methyl 2-(1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-indol-1-yl)acetate | |
CAS RN |
33140-80-6 | |
Record name | methyl 2-(1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(1H-indol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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